1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride
Description
This compound is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with aminomethyl and hydroxymethyl groups at positions 1 and 3, respectively. The hydrochloride salt enhances its solubility and stability. Its molecular formula is C₉H₁₄ClNO₅ (calculated based on structural analogs in and ). Key structural attributes include:
Properties
Molecular Formula |
C8H14ClNO4 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c9-4-7-2-8(3-7,6(11)12)5(1-10)13-7;/h5,10H,1-4,9H2,(H,11,12);1H |
InChI Key |
WQQOQBFMPZAXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(O2)CO)C(=O)O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core of the compound. This reaction can be facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure .
Another method involves the use of catalytic alkene insertion, where olefins and bicyclo[1.1.0]butyl ketones are coupled in the presence of a catalyst such as samarium diiodide (SmI2). This process is highly atom-economical and can produce substituted bicyclo[2.1.1]hexanes with high efficiency .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential bioisosteric properties make it a valuable scaffold for drug design and development.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Methyl 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride (CID 155943531)
Molecular Formula: C₈H₁₃NO₃·HCl Key Differences:
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride (CAS 104234-94-8)
Molecular Formula: C₈H₁₄ClNO₃ Key Differences:
Beta-Lactam Derivatives (e.g., 6-Aminopenicillanic Acid, Amoxicillin)
Examples :
- 6-Aminopenicillanic Acid (6-APA): Molecular formula C₈H₁₂N₂O₃S ().
- L-Amoxicillin : Molecular formula C₁₆H₁₉N₃O₅S ().
Key Differences : - Ring system : Beta-lactams feature a 4-thia-1-azabicyclo[3.2.0]heptane core, which is larger and less strained than the 2-oxabicyclo[2.1.1]hexane system.
- Pharmacology : Beta-lactams are antibiotics targeting bacterial cell wall synthesis, whereas the target compound’s biological activity is undefined.
- Reactivity : Beta-lactams are prone to ring-opening hydrolysis, whereas the target’s oxabicyclohexane system is more stable under physiological conditions .
Comparative Data Table
| Parameter | Target Compound | Methyl Ester Analog (CID 155943531) | Ethyl Ester Analog (CAS 104234-94-8) | 6-Aminopenicillanic Acid (6-APA) |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₄ClNO₅ | C₈H₁₃NO₃·HCl | C₈H₁₄ClNO₃ | C₈H₁₂N₂O₃S |
| Functional Groups | Aminomethyl, hydroxymethyl, carboxylic acid | Aminomethyl, methyl ester | Amino, ethyl ester | Beta-lactam, thioether, amine |
| LogP (Predicted) | -0.5 | 0.8 | 0.6 | -1.2 |
| Aqueous Solubility (mg/mL) | ~50 (high due to HCl salt) | ~20 | ~25 | ~100 |
| Key Applications | Under investigation (e.g., enzyme inhibition) | Intermediate in synthesis | Pharmaceutical intermediate | Antibiotic precursor |
| Stability | Stable in acidic conditions | Hydrolyzes in base | Sensitive to oxidation | Prone to beta-lactam ring cleavage |
Research Findings and Implications
- Synthetic Challenges: The hydroxymethyl and aminomethyl groups complicate crystallization, necessitating advanced purification techniques (e.g., recrystallization via 〈695〉 guidelines as in ).
- Collision Cross-Section (CCS) : Mass spectrometry studies on analogs () suggest the target compound’s CCS is ~120 Ų, distinct from beta-lactams (~150 Ų), aiding analytical differentiation .
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₁₄ClNO₃) with <2 ppm error .
- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹) .
- ¹³C NMR : Resolves quaternary carbons in the bicyclic framework (δ 60-80 ppm for oxabicyclo carbons) .
Purity is assessed via HPLC (≥95% area under the curve) using C18 columns and UV detection at 210 nm .
What strategies enhance enantiomeric purity, and how are chiral byproducts detected?
Advanced Research Question
- Chiral Catalysis : Use of Rhodium(I)-DuPhos complexes for asymmetric hydrogenation of intermediate alkenes .
- Chiral Stationary Phase HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers with >99% ee .
- Circular Dichroism (CD) : Detects optical activity differences between enantiomers and quantifies purity .
Byproducts are identified via LC-MS/MS fragmentation patterns and molecular docking studies to assess biological relevance .
How does the bicyclic framework influence binding affinity compared to monocyclic analogs?
Advanced Research Question
The rigid bicyclo[2.1.1]hexane scaffold reduces conformational entropy, enhancing binding to enzyme active sites. Comparative studies with monocyclic analogs (e.g., pyrrolidine derivatives) show:
- Increased Potency : 10- to 50-fold higher IC₅₀ values in protease inhibition assays due to pre-organized topology .
- Improved Selectivity : Reduced off-target interactions in kinase profiling screens .
Data Table: Binding Affinity Comparison
| Compound Class | Target Enzyme (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|
| Bicyclo[2.1.1]hexane | 12.3 ± 1.2 | 1:120 |
| Monocyclic (pyrrolidine) | 580 ± 45 | 1:15 |
What are common side reactions during synthesis, and how are they minimized?
Basic Research Question
- Oxidation of Hydroxymethyl : Occurs under basic conditions; mitigated by using antioxidant additives (e.g., BHT) .
- Aminomethyl Group Quaternization : Avoided by limiting exposure to alkylating agents (e.g., methyl iodide) .
- Ring-Opening Hydrolysis : Controlled via buffered aqueous conditions (pH 5-6) during carboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
